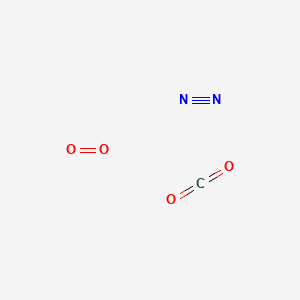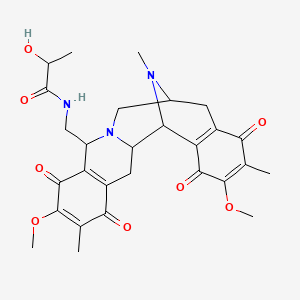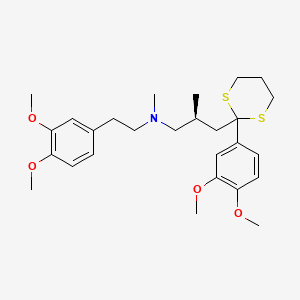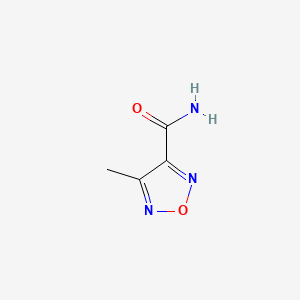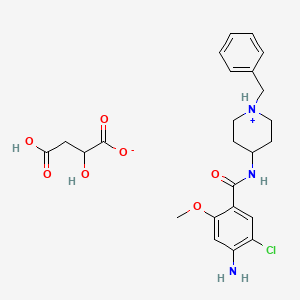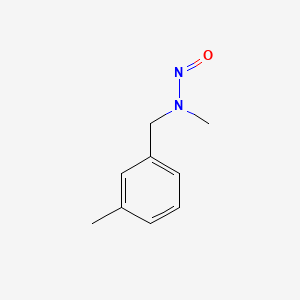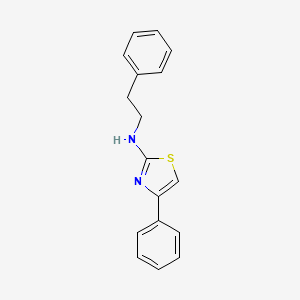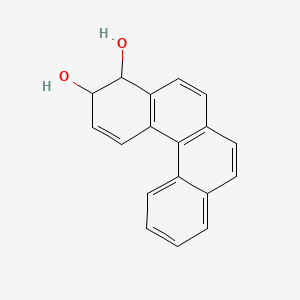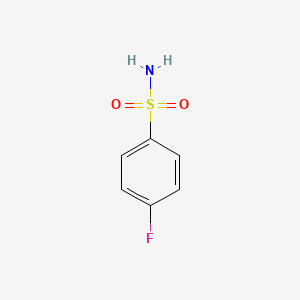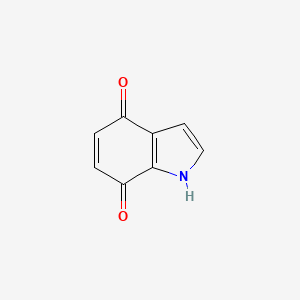
Indole-4,7-dione
Vue d'ensemble
Description
Indole-4,7-dione is a type of organic compound known as indoles and derivatives . These are organic compounds containing an indole, which is a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Synthesis Analysis
The synthesis of indole derivatives has been a central theme in organic synthesis over the last century . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond . The new series of 1H-indole-4,7-diones was prepared with good yield by using a copper (II)-mediated reaction between bromoquinone and β-enamino ketones bearing alkyl or phenyl groups attached to the nitrogen atom .
Molecular Structure Analysis
The molecular structure of Indole-4,7-dione consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The average molecular weight is 311.3319 and the monoisotopic weight is 311.115758037 . The chemical formula is C18H17NO4 .
Chemical Reactions Analysis
Indole syntheses almost universally involve annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . Unlike in the Fischer or Bischler indole syntheses, the C3–C3a bond is already present in the precursor for the Hemetsberger reaction; it is thus particularly suited to the regiospecific synthesis of 4- or 6-substituted indoles from ortho- or para-substituted benzaldehydes .
Physical And Chemical Properties Analysis
Indole-4,7-dione is a small molecule and belongs to the group of experimental structures . More detailed physical and chemical properties could not be found in the search results.
Applications De Recherche Scientifique
Antifungal Activity
Indole-4,7-dione derivatives, particularly 1H-Indole-4,7-diones, have been synthesized and tested for their antifungal properties. These compounds show good activity against fungi such as Candida krusei, Cryptococcus neoformans, and Aspergillus niger, indicating their potential as potent antifungal agents (Ryu et al., 2007).
Application in Organic Synthesis and Drug Synthesis
Indole-4,7-dione, also known as isatins (1H-indole-2,3-dione), are versatile substrates used for synthesizing a wide variety of heterocyclic compounds, including indoles and quinolines. They are also used as raw materials for drug synthesis and have been identified in mammalian tissue, where they modulate biochemical processes (Garden & Pinto, 2001).
Antibacterial and Anticorrosion Applications
Indole-2,3-dione derivatives exhibit versatile bioactivity, including antibacterial activities. They have also been found to be efficient as inhibitors against metal corrosion, suggesting their use in protecting materials from microbial and chemical degradation (Miao, 2014).
Cancer Research
Indole derivatives, including 1H-indole-2,3-dione, have shown potential in cancer research. Their versatility as a chemical structure allows for the design and development of anticancer agents. Indole derivatives have demonstrated promising outcomes against various cancer cell lines (Sachdeva et al., 2020).
Chemosensor Applications
1H-Indole-2,3-dione compounds exhibit high sensing capabilities and can selectively detect Fe3+ ions. This suggests their potential application as fluorescent chemosensor agents for sensing specific metal ions (Fahmi et al., 2019).
Antimicrobial and Anti-Tuberculosis Activity
Indole-4,7-dione derivatives have been synthesized and evaluated for their antimicrobial properties. Some of these compounds show effective activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional treatments. This makes them promising candidates for developing new antimicrobials (Leite et al., 2019).
Mécanisme D'action
Safety and Hazards
Indole-4,7-dione may form combustible dust concentrations in air. It is harmful if swallowed and toxic in contact with skin. It causes serious eye irritation and is very toxic to aquatic life . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Orientations Futures
Indole compounds have been shown to have potential antitumor activity against various cancer cells . In a study, new four benzo[f]indole-4,9-dione derivatives were found to reduce TNBC cell viability by reactive oxygen species (ROS) accumulation stress in vitro . These results provide evidence that these new four benzo[f]indole-4,9-dione derivatives could be potential therapeutic agents against TNBC by promoting ROS stress-mediated apoptosis through intrinsic-pathway caspase activation . This suggests that indole-4,7-dione and its derivatives have potential for future development as therapeutic agents.
Propriétés
IUPAC Name |
1H-indole-4,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-6-1-2-7(11)8-5(6)3-4-9-8/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRIWYCCTCNABA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C2=C(C1=O)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174252 | |
| Record name | Indole-4,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20342-64-7 | |
| Record name | Indole-4,7-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20342-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indole-4,7-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020342647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole-4,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-INDOLE-4,7-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C238FB5W7N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



